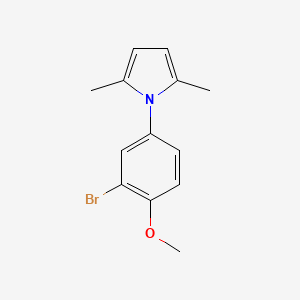
1-(3-Bromo-4-methoxyphenyl)-2,5-dimethylpyrrole
Cat. No. B8714180
M. Wt: 280.16 g/mol
InChI Key: OQGWMJIPIZUXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05877191
Procedure details


Using the general procedure described by S. P. Bruekelman, S. E. Leach, G. D. Meakins, and M. D. Tirel (J. Chem. Soc., Perkin Trans. 1, 1984, 2801-2807), acetic acid (0.50 mL, 0.52 g, 8.7 mmol) and sodium acetate trihydrate (70 mg, 0.51 mmol) were added to a solution of 2,5-hexanedione (8.0 mL, 7.8 g, 68 mmol) and 3-bromo-4-methoxyaniline (see Y. -Y. Lui, M. Minich, J. Labelled Compounds and Radiopharmaceuticals, 1981, 18, 791-797) in 40 mL of toluene. The mixture was heated to reflux for 2 h in a flask connected to a Dean-Stark trap. After cooling the mixture to room temperature, ethyl acetate (20 mL) was added and the solution was washed with 25 mL. each of water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride. The organic layer was dried (sodium sulfate), decanted, and evaporated to give brown crystals. Recrystallization from 20 mL of warm hexane cooled to 0° C. yielded 8.17 g of tan crystals (67% yield). 1H NMR (400 MHz, CDCl3): δ 7.42 (d, 1H, J=2 Hz), 7.14 (dd, 1H, J=9, 2 Hz), 6.96 (d, 1H, J=9 Hz), 5.87 (s, 2H), 3.95 (s, 3H), 2.02 (s, 6H). Mass spectrum (NH3CI): m/e=280 (M+1).






Name
Yield
67%
Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][C:6](=O)[CH2:7][CH2:8][C:9](=O)[CH3:10].[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[NH2:17].C(OCC)(=O)C>C1(C)C=CC=CC=1.O.O.O.C([O-])(=O)C.[Na+]>[Br:13][C:14]1[CH:15]=[C:16]([N:17]2[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]2[CH3:5])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N)C=CC1OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
70 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 h in a flask
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution was washed with 25 mL
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give brown crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 20 mL of warm hexane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=CC1OC)N1C(=CC=C1C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.17 g | |
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
